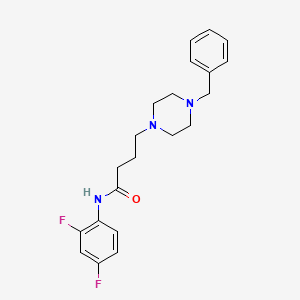![molecular formula C19H15N3 B14197799 2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile CAS No. 922184-69-8](/img/structure/B14197799.png)
2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, features a fused pyrrole and indole ring system, making it an interesting subject for synthetic and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile typically involves multiple steps starting from indole-3-carbaldehyde. One common method includes the following steps :
Formation of Azidoacrylates: Indole-3-carbaldehyde reacts with azidoacrylates to form intermediate compounds.
Cyclization: The intermediate undergoes cyclization to form the pyrroloindole core.
Functionalization: Further functionalization steps introduce the dimethyl and phenyl groups, as well as the carbonitrile moiety.
Industrial production methods often involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.
Wirkmechanismus
The mechanism by which 2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring system allows it to bind to specific sites on proteins, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile include other indole derivatives such as:
1,8-Dihydropyrrolo[2,3-b]indole: Lacks the dimethyl and phenyl groups, making it less complex.
2,8-Dimethyl-1-phenylindole: Does not have the fused pyrrole ring, resulting in different chemical properties.
Indole-3-carbonitrile: Simpler structure without the additional substituents.
The uniqueness of this compound lies in its specific combination of substituents and fused ring system, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
922184-69-8 |
|---|---|
Molekularformel |
C19H15N3 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
2,4-dimethyl-3-phenylpyrrolo[2,3-b]indole-1-carbonitrile |
InChI |
InChI=1S/C19H15N3/c1-13-16(12-20)18-15-10-6-7-11-17(15)21(2)19(18)22(13)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI-Schlüssel |
CYGQJMPFUKHIRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)N(C4=CC=CC=C42)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
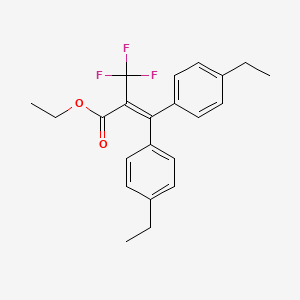
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
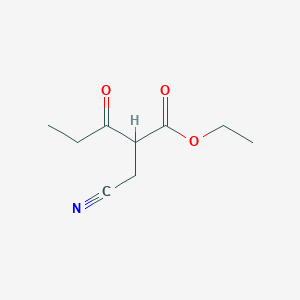
![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)
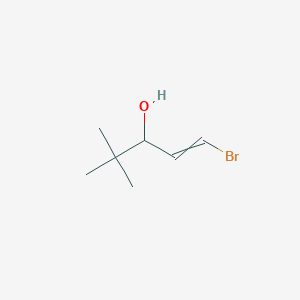
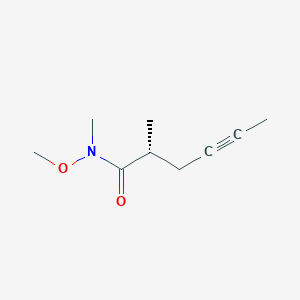
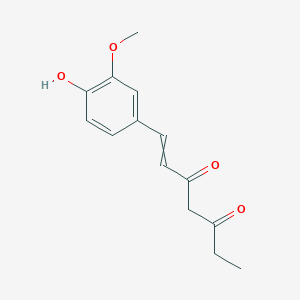
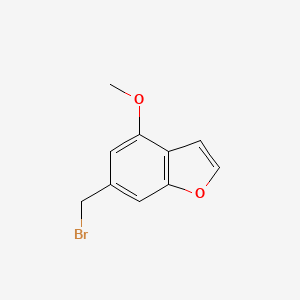
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
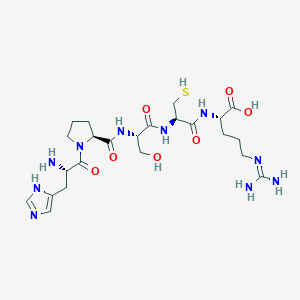
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
